1-(4-Fluorobenzo[d]oxazol-2-yl)ethanone
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Overview
Description
1-(4-Fluorobenzo[d]oxazol-2-yl)ethanone is a fluorinated heterocyclic compound with the molecular formula C9H6FNO2. It is a derivative of oxazole, a five-membered aromatic ring containing one oxygen and one nitrogen atom. The presence of the fluorine atom in the benzene ring enhances its chemical properties, making it a valuable compound in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluorobenzo[d]oxazol-2-yl)ethanone typically involves the reaction of 4-fluoroaniline with ethyl oxalyl chloride to form an intermediate, which is then cyclized to produce the desired oxazole derivative. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is carried out at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure consistent quality. The compound is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluorobenzo[d]oxazol-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of 1-(4-Fluorobenzo[d]oxazol-2-yl)acetic acid.
Reduction: Formation of 1-(4-Fluorobenzo[d]oxazol-2-yl)ethanol.
Substitution: Formation of various substituted oxazole derivatives.
Scientific Research Applications
1-(4-Fluorobenzo[d]oxazol-2-yl)ethanone has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Fluorobenzo[d]oxazol-2-yl)ethanone involves its interaction with specific molecular targets. The fluorine atom enhances its binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
1-(Benzo[d]oxazol-2-yl)ethanone: Lacks the fluorine atom, resulting in different chemical properties.
1-(4-Chlorobenzo[d]oxazol-2-yl)ethanone: Contains a chlorine atom instead of fluorine, affecting its reactivity and biological activity.
1-(4-Bromobenzo[d]oxazol-2-yl)ethanone: Contains a bromine atom, leading to variations in its chemical behavior.
Uniqueness
1-(4-Fluorobenzo[d]oxazol-2-yl)ethanone is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom enhances its stability, lipophilicity, and binding affinity to molecular targets, making it a valuable compound in various research fields.
Properties
Molecular Formula |
C9H6FNO2 |
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Molecular Weight |
179.15 g/mol |
IUPAC Name |
1-(4-fluoro-1,3-benzoxazol-2-yl)ethanone |
InChI |
InChI=1S/C9H6FNO2/c1-5(12)9-11-8-6(10)3-2-4-7(8)13-9/h2-4H,1H3 |
InChI Key |
OWEQOJMQCYUMNE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NC2=C(O1)C=CC=C2F |
Origin of Product |
United States |
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